![molecular formula C14H22N2O4S B2982762 N-(furan-2-ylmethyl)-4-(methylsulfonamidomethyl)cyclohexanecarboxamide CAS No. 1219845-05-2](/img/structure/B2982762.png)
N-(furan-2-ylmethyl)-4-(methylsulfonamidomethyl)cyclohexanecarboxamide
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Description
N-(furan-2-ylmethyl)-4-(methylsulfonamidomethyl)cyclohexanecarboxamide, also known as FMME, is a small molecule inhibitor that has been of great interest in scientific research due to its potential therapeutic applications. FMME has been found to inhibit the activity of certain enzymes that play a role in various cellular processes, making it a promising candidate for the development of new drugs.
Scientific Research Applications
Synthesis and Characterization of Bio-Based Polymers
Researchers have developed bio-based polyamides (bio-PA) from dimethyl furan-2,5-dicarboxylate, which could be related to the broader chemical family of N-(furan-2-ylmethyl)-4-(methylsulfonamidomethyl)cyclohexanecarboxamide. These polyamides exhibit high glass transition temperatures and poor crystallization due to their asymmetric and rigid structures. Such materials, due to their solubility in specific solvents like DMSO, DMF, and DMAC, hold promise for various industrial applications, including environmentally friendly plastics and fibers (Mao, Pan, Ma, & He, 2021).
Chemical Synthesis and Reactivity
In the realm of synthetic chemistry, the reactivity of compounds containing furan and cyclohexane moieties has been explored. For instance, the synthesis and reactivity of 3-methylsulfinyl-2H-cyclohepta[b]furan-2-ones have been studied, highlighting methods to produce various sulfoxides and sulfones through oxidation and coupling reactions. These findings contribute to the development of novel synthetic pathways for complex molecules (Higashi et al., 2008).
Medical Imaging Applications
A positron emission tomography (PET) radiotracer specific for the macrophage colony-stimulating factor 1 receptor (CSF1R), a marker of microglial activity in the brain, has been developed. This tracer, [11C]CPPC, offers a non-invasive tool for studying neuroinflammation and the immune environment of central nervous system malignancies. The ability to image reactive microglia in vivo could significantly impact the diagnosis and treatment of various neuropsychiatric disorders, demonstrating the potential medical application of furan-carboxamide derivatives in neurology (Horti et al., 2019).
Pharmacological Potential
The exploration of substituted 2-propynylcyclohexyl adenosine A(2A) receptor agonists, featuring structural elements similar to N-(furan-2-ylmethyl)-4-(methylsulfonamidomethyl)cyclohexanecarboxamide, has revealed their ability to inhibit human neutrophil oxidative activity. This pharmacological activity suggests potential therapeutic applications in conditions where modulation of the immune response is beneficial, such as in inflammatory diseases (Sullivan et al., 2001).
properties
IUPAC Name |
N-(furan-2-ylmethyl)-4-(methanesulfonamidomethyl)cyclohexane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4S/c1-21(18,19)16-9-11-4-6-12(7-5-11)14(17)15-10-13-3-2-8-20-13/h2-3,8,11-12,16H,4-7,9-10H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUEPDDFKFWWISU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC1CCC(CC1)C(=O)NCC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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